N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide moiety at position 3. The acetamide side chain is further modified with a 1,3-benzodioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and bioavailability in medicinal chemistry .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c25-18(23-14-6-7-16-17(8-14)28-12-27-16)9-24-11-22-19-15(10-29-20(19)21(24)26)13-4-2-1-3-5-13/h1-8,10-11H,9,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWYCAGXCQBNDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a benzodioxole moiety and a thienopyrimidine core, which may contribute to its bioactivity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies, focusing on its effects on different biological systems. The following sections summarize key findings.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties.
- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cell growth and survival.
- Case Study : In a study involving human leukemia cells (MV4-11), the compound showed an IC50 value of approximately 0.5 µM, indicating potent activity against these cells .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that are critical for tumor growth and survival.
- Target Enzymes : The compound has been shown to inhibit the activity of kinases involved in the MAPK signaling pathway, which is often dysregulated in cancer .
- Research Findings : In vitro assays demonstrated that at concentrations as low as 0.1 µM, the compound effectively reduced the phosphorylation levels of ERK1/2, a key component of the MAPK pathway .
Data Table: Biological Activity Summary
| Biological Activity | Cell Line/Model | IC50/Effect Concentration | Mechanism |
|---|---|---|---|
| Anticancer | MV4-11 (Leukemia) | 0.5 µM | Induces apoptosis |
| Enzyme Inhibition | Various Kinases | 0.1 µM | Inhibits ERK1/2 phosphorylation |
Toxicity and Safety Profile
While the compound shows promising biological activity, understanding its toxicity is crucial for potential therapeutic applications.
- Toxicity Studies : Preliminary toxicity assessments indicate that at higher concentrations (above 10 µM), there is a significant increase in cytotoxicity across normal cell lines, suggesting a need for careful dosing in therapeutic contexts .
- Safety Mechanisms : Further studies are required to elucidate the safety profile and therapeutic window of this compound.
Comparison with Similar Compounds
Key Observations :
- The 1,3-benzodioxol group in the target compound offers a balance between lipophilicity and metabolic resistance compared to halogenated or methoxylated analogs .
Modifications to the Thieno[3,2-d]Pyrimidinone Core
The thieno[3,2-d]pyrimidin-4-one core is conserved across analogs, but substituents at positions 5, 6, and 7 modulate activity:
Key Observations :
- The phenyl group at position 7 in the target compound enhances π-π stacking interactions in enzyme binding pockets, a feature shared with ’s phenoxy analog .
- Thiophene or thiazolidinone substitutions (e.g., ) introduce heteroatoms that improve solubility and hydrogen-bonding capacity .
Spectral and Physicochemical Data
Comparative spectral data highlights structural consistency and substituent effects:
Key Observations :
- IR spectra consistently show C=O stretches near 1,730 cm⁻¹, confirming acetamide and pyrimidinone functionalities .
- ¹H-NMR aromatic signals vary based on substituents, with benzodioxol protons appearing upfield compared to chlorobenzyl or methoxyphenyl groups .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling chloroacetamide intermediates with thienopyrimidine derivatives under reflux conditions. For example:
- Molar ratios : A 1:6.4 ratio of precursor to aldehyde was used in similar quinazoline derivatives, achieving 29.5% yield after 18 hours of reflux (compound 11m, ).
- Catalysts : Triethylamine (TEA, 4 drops) as a base in reactions at 80°C for 12 hours improved coupling efficiency in thienopyrimidine-acetamide derivatives .
- Solvents : DMF or ethanol are common for solubility and stability during reflux .
Q. Key Optimization Parameters :
| Parameter | Example Value | Impact on Yield | Source |
|---|---|---|---|
| Reaction Time | 12–43 hours | Longer durations improve coupling but risk decomposition | |
| Temperature | 80°C (reflux) | Higher temps accelerate kinetics but may degrade heat-sensitive groups | |
| Catalyst (TEA) | 4 drops | Neutralizes HCl byproducts, enhancing reaction progress |
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer:
- 1H NMR : Assign peaks to confirm substituents. For example:
- δ 2.03 ppm (s, 3H) corresponds to the acetamide methyl group .
- Aromatic protons in the benzodioxole ring appear at δ 6.82–7.8 ppm .
- LC-MS/ESI-MS : Validate molecular weight (e.g., [M+H]+ = 362.0 observed in thienopyrimidine analogs) .
- Melting Point : Sharp ranges (e.g., 190–191°C) indicate purity .
Q. Common Pitfalls :
- Deuterated solvent selection (e.g., DMSO-d6) minimizes signal overlap .
- Use 2D NMR (COSY, HSQC) to resolve complex aromatic regions .
Q. How is preliminary biological activity screened for this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases (e.g., FMS-related tyrosine kinase-3) using ATP-competitive binding assays .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC50 values for quinazoline analogs) .
- Computational Docking : Prioritize targets via molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer: Contradictions may arise from:
- Polymorphism : Different crystalline forms alter melting points (e.g., 190–191°C vs. 204–205°C in analogs ).
- Solvent Artifacts : Ensure complete removal of DMF (δ 2.7–2.9 ppm) to avoid peak interference .
- Dynamic Effects : Variable-temperature NMR can identify rotational barriers in acetamide groups .
Q. Resolution Workflow :
Repeat synthesis with strict solvent control.
Compare with calculated spectra (e.g., DFT for 13C NMR predictions) .
Use high-resolution MS to confirm molecular formulas .
Q. What strategies improve synthetic yield while minimizing side products?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes in similar acetamide syntheses) .
- Protecting Groups : Temporarily shield reactive sites (e.g., benzodioxole oxygen) during coupling .
- Statistical Optimization : Apply response surface methodology (RSM) to balance molar ratios and temperature .
Case Study :
Increasing aldehyde equivalents from 6.4x to 9.5x raised yield from 29.5% to 41.2% in quinazoline derivatives but required extended reaction times (25 hours) .
Q. How can computational models predict mechanism of action (e.g., enzyme inhibition)?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns for kinase-inhibitor complexes) .
- DFT Calculations : Analyze frontier orbitals (HOMO-LUMO gaps) to assess reactivity (e.g., ΔE = 4.2 eV in thienopyrimidine analogs ).
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrimidine N1 and carbonyl groups) .
Validation :
Compare docking scores (e.g., Glide SP score = −9.2 kcal/mol) with experimental IC50 values .
Q. What methodologies elucidate metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for oxidative metabolites .
- Forced Degradation Studies : Expose to acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and identify hydrolyzed products (e.g., free benzodioxole) .
- Isotope-Labeling : Use 13C-acetamide to trace metabolic cleavage sites .
Q. Table 1: Synthetic Conditions for Thienopyrimidine-Acetamide Analogs
| Precursor Ratio | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| 1:6.4 | None | 18 | 29.5 | |
| 1:9.5 | TEA | 25 | 41.2 | |
| 1:6.8 | Piperidine | 43 | 60.0 |
Q. Table 2: Key NMR Assignments
| Proton Environment | δ (ppm) | Assignment | Source |
|---|---|---|---|
| CH3 (acetamide) | 2.03 | Singlet, 3H | |
| Pyrimidine H | 8.6 | Singlet, 1H | |
| Benzodioxole H | 6.82–7.8 | Multiplet, 3–5H |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
